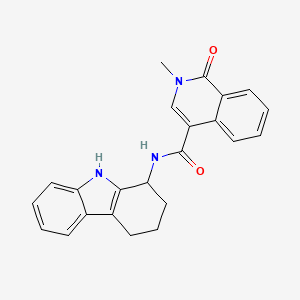![molecular formula C18H21N5O3 B12160885 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12160885.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-二甲基-1,2-恶唑-4-基)-N-[5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-基]丙酰胺是一种复杂的有机化合物,包含恶唑环和三唑环。这些杂环结构由于其多样的生物活性,在药物化学中发挥着重要作用。
准备方法
合成路线和反应条件
3-(3,5-二甲基-1,2-恶唑-4-基)-N-[5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-基]丙酰胺的合成通常涉及多步有机反应。一种常见的途径是先形成恶唑环,然后再引入三唑部分。反应条件通常包括使用催化剂、溶剂和控制温度,以确保所需的产物产率和纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用自动化反应器和连续流工艺的大规模合成。使用高通量筛选和优化反应条件对于最大限度地提高效率和减少浪费至关重要。
化学反应分析
反应类型
3-(3,5-二甲基-1,2-恶唑-4-基)-N-[5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-基]丙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能改变其生物活性。
取代: 亲核或亲电取代反应可用于替换分子中的特定原子或基团。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及根据所需取代的不同类型的亲核试剂或亲电试剂。反应条件通常涉及特定的温度、压力和溶剂,以促进反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羟基化衍生物,而取代反应可以引入新的官能团,例如卤素或烷基。
科学研究应用
3-(3,5-二甲基-1,2-恶唑-4-基)-N-[5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-基]丙酰胺在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,以及在各种有机反应中作为试剂。
生物学: 该化合物的生物活性使其成为研究酶相互作用、细胞途径和潜在治疗效果的宝贵工具。
医学: 由于其潜在的药理特性,它正在被研究用于开发治疗各种疾病的新药。
工业: 该化合物独特的化学性质使其在开发新材料、催化剂和其他工业应用中发挥作用。
作用机制
3-(3,5-二甲基-1,2-恶唑-4-基)-N-[5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-基]丙酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以与这些靶标结合,调节其活性并影响各种生物途径。确切的机制取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
3-(3,5-二甲基-1,2-恶唑-4-基)丙酸酯: 该化合物具有恶唑环,但缺少三唑部分。
4,5-二氢-1,3-恶唑: 这些化合物在结构上相关,但在特定取代基和总体结构方面有所不同。
独特性
3-(3,5-二甲基-1,2-恶唑-4-基)-N-[5-(4-甲氧基苄基)-4H-1,2,4-三唑-3-基]丙酰胺的独特之处在于恶唑环和三唑环的组合,赋予其独特的化学和生物特性。这种双环结构允许与生物靶标进行多样化的相互作用,使其成为研究和潜在治疗应用中的一种通用化合物。
属性
分子式 |
C18H21N5O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]propanamide |
InChI |
InChI=1S/C18H21N5O3/c1-11-15(12(2)26-23-11)8-9-17(24)20-18-19-16(21-22-18)10-13-4-6-14(25-3)7-5-13/h4-7H,8-10H2,1-3H3,(H2,19,20,21,22,24) |
InChI 键 |
CCQHJVMWQKIYER-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NNC(=N2)CC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-isobutyl-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12160803.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B12160804.png)
![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide](/img/structure/B12160807.png)
![3-Methyl-2-(prop-2-en-1-yl)-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12160823.png)
![Ethyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B12160824.png)
![(2-Fluorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B12160825.png)
![2-(4-ethylpiperazin-1-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160828.png)
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12160835.png)

![1-cyclopentyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12160848.png)
![N-{1-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indol-4-yl}methanesulfonamide](/img/structure/B12160852.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12160857.png)


